molecular formula C16H23N3O5 B2997842 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 899964-63-7

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No.: B2997842
CAS No.: 899964-63-7
M. Wt: 337.376
InChI Key: OXUCXKPQWXOKDS-UHFFFAOYSA-N
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Description

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a high-purity chemical compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule features a hybrid structure that incorporates both a 2,4-dimethoxyphenyl group and a piperazine ring, a combination frequently explored in the design of novel bioactive molecules . The piperazine moiety is a privileged scaffold in drug discovery, known for its ability to improve solubility and contribute key molecular interactions with biological targets . This makes the compound a particularly valuable intermediate for researchers working in areas such as cancer, infectious diseases, and metabolic disorders, where molecules with this pharmacophore have shown promise . The structural complexity of this compound, with its amide and carboxylic acid functionalities, provides multiple sites for further chemical modification, making it a versatile synthon for constructing more complex molecular architectures, such as quinazolinone derivatives . Its primary research value lies in its application as a key building block in the synthesis and optimization of new chemical entities, allowing scientists to explore structure-activity relationships and develop more potent and selective therapeutic candidates. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately under controlled laboratory conditions.

Properties

IUPAC Name

4-(2,4-dimethoxyanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-23-11-3-4-12(14(9-11)24-2)18-15(20)10-13(16(21)22)19-7-5-17-6-8-19/h3-4,9,13,17H,5-8,10H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUCXKPQWXOKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)N2CCNCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dimethoxyaniline with a suitable acylating agent to form an intermediate amide. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized products.

Scientific Research Applications

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a complex organic compound with a unique structure featuring a piperazine ring, a butanoic acid moiety, and a dimethoxyphenyl group. It has potential applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

  • It can be used as a building block in organic synthesis to create more complex molecules.
  • It is a valuable compound for targeted research and development in various scientific fields due to its specific combination of functional groups, which confer unique chemical and biological properties.

Biology

  • It can be employed in studies related to enzyme inhibition and protein interactions.
  • The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Medicine

  • The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
  • In vitro assays demonstrate that derivatives of this compound exhibit significant activity against Leishmania species, with promising results for further development in treating leishmaniasis.
  • In vitro studies have shown that the compound can induce cytotoxic effects in various cancer cell lines and promote apoptosis in cancer cells, which is often linked to increased caspase activity.

Industry

  • It is used in the production of specialty chemicals and materials with unique properties.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : The compound can be oxidized under specific conditions to form corresponding oxidized products.
  • Reduction : Reduction reactions can be performed to modify the functional groups within the molecule.
  • Substitution : The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Mechanism of Action

The mechanism of action of 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with six analogs from the evidence, focusing on substituents, molecular features, and inferred bioactivity:

Compound Name Aryl Substituent Amino/Amine Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Bioactivity
Target Compound 2,4-Dimethoxyphenyl Piperazin-1-yl C₁₆H₂₂N₄O₅ ~362.38 Potential anti-inflammatory
2-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid 2-Hydroxyphenyl [4-(4-Fluorophenyl)piperazinyl]methyl C₂₁H₂₄FN₃O₄ 401.44 Fluorophenyl-piperazine hybrid
4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid Pyrimidin-2-yl (on piperazine) Piperazin-1-yl C₁₅H₁₈N₄O₃ 302.33 Analgesic, anti-inflammatory
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenyl None C₁₀H₈FNO₃ 209.18 Metal coordination studies
4-(4-Bromophenyl)-4-oxo-2-[(thienylmethyl)amino]butanoic acid 4-Bromophenyl Thienylmethyl C₁₅H₁₄BrNO₃S 368.25 Bromo/thienyl substituent synergy
4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid 4-Acetamidophenyl 4-Methylpiperazin-1-yl C₁₇H₂₄N₄O₄ 348.40 Methylpiperazine modification
4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid 2-Methyl-5-nitrophenyl Piperidin-1-yl C₁₆H₁₉N₃O₅ 333.34 Piperidine vs. piperazine effect

Key Observations

Piperazine vs. Other Amines
  • The target compound and analogs incorporate piperazine, which enhances solubility and hydrogen-bonding capacity due to its secondary amine groups. In contrast, uses piperidine, a saturated six-membered ring lacking basic nitrogen atoms, which may reduce polarity and alter receptor interactions.
Aryl Substituent Effects
  • The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing stability and π-π stacking interactions. In contrast, the 4-bromophenyl ( ) and 2-fluorophenyl ( ) substituents offer electron-withdrawing effects, which could influence binding affinity in enzymatic assays.
Functional Group Impact
  • The 4-oxobutanoic acid backbone is conserved across all compounds, suggesting its critical role in carboxylate-mediated interactions (e.g., with metal ions or basic amino acid residues). , which lacks a piperazine, demonstrates reduced complexity but retained metal-coordination capability.
  • The thienylmethyl group in introduces sulfur-based hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Inferred Bioactivity
  • ’s pyrimidinyl-piperazine derivative exhibited analgesic and anti-inflammatory effects, suggesting that the target compound’s piperazine and aryl groups may synergize for similar applications.
  • The absence of piperazine in highlights the importance of this moiety for bioactivity, as its removal likely diminishes receptor engagement.

Biological Activity

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a synthetic organic compound notable for its complex chemical structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O4. The compound features:

  • A piperazine ring
  • A butanoic acid moiety
  • A dimethoxy-substituted phenyl group

These structural components contribute to the compound's reactivity and biological properties, including its potential as an antileishmanial agent and other therapeutic applications.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial potential of compounds similar to this compound. In vitro assays demonstrate that derivatives of this compound exhibit significant activity against Leishmania species. These studies involve both cell culture and animal models, indicating promising results for further development in treating leishmaniasis.

Cytotoxicity

In vitro studies have shown that the compound can induce cytotoxic effects in various cancer cell lines. For instance, compounds with similar piperazine structures have been noted for their ability to promote apoptosis in cancer cells, which is often linked to increased caspase activity. The specific mechanisms by which these compounds exert their effects are still under investigation but suggest a pathway involving cell cycle modulation and apoptosis induction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, the presence of electron-donating groups on the aromatic ring has been associated with enhanced activity against various biological targets. SAR studies help identify key structural features that contribute to the compound's efficacy as a therapeutic agent .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate Amides : The reaction of 2,4-dimethoxyaniline with an acylating agent.
  • Cyclization : Further reactions leading to the formation of the piperazine ring.
  • Functional Group Modifications : To yield the final product with desired properties.

Optimizing these steps is crucial for achieving high yields and purity in industrial applications.

Research Findings and Case Studies

StudyFindings
Study on Antileishmanial ActivityDemonstrated significant efficacy against Leishmania species using in vitro and in vivo models.
Cytotoxicity AnalysisIndicated potential for inducing apoptosis in cancer cells through caspase activation .
SAR InvestigationIdentified key structural features enhancing biological activity, particularly regarding substitutions on the phenyl ring .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid?

  • Methodology :

  • Stepwise coupling : React 2,4-dimethoxyaniline with a β-keto acid derivative (e.g., 4-oxo-2-(piperazin-1-yl)butanoic acid) under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt) in anhydrous DMF .

  • Protection strategies : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect the piperazine nitrogen during synthesis to avoid side reactions .

  • Purification : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the compound .

    • Key Considerations :
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and confirm product identity using HRMS .

Q. How is the compound structurally characterized in academic research?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to assign aromatic protons (δ 6.8–7.2 ppm), piperazine signals (δ 2.5–3.5 ppm), and carbonyl groups (δ 170–175 ppm) .

  • X-ray crystallography : Grow single crystals via vapor diffusion (methanol/water 1:1) to resolve the 3D structure and confirm hydrogen-bonding interactions between the amide and piperazine moieties .

  • Mass spectrometry : Perform ESI-MS in positive ion mode to detect the molecular ion peak [M+H]+^+ and compare with theoretical m/z .

    • Validation : Cross-reference spectral data with published analogs (e.g., 4-(2-fluorobenzoyl)-piperazinium derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC50_{50} values for kinase inhibition.

  • Experimental variables :

  • Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations (1 mM vs. 10 µM) across studies .

  • Cell lines : Validate activity in multiple models (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

  • Data normalization : Use a common reference inhibitor (e.g., staurosporine) to standardize activity measurements .

    • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of observed differences .

Q. How to design a regioselective synthesis route for derivatives with modified piperazine substituents?

  • Strategy :

  • Selective alkylation : Introduce substituents (e.g., methyl, benzyl) to the piperazine ring using alkyl halides in the presence of a weak base (K2_2CO3_3) to control mono- vs. di-substitution .
  • Microwave-assisted synthesis : Optimize reaction time (5–10 min at 120°C) to enhance yield and reduce byproducts .
    • Analytical validation : Use 19F^{19}F-NMR (if fluorinated derivatives are synthesized) or LC-MS/MS to confirm regiochemistry .

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